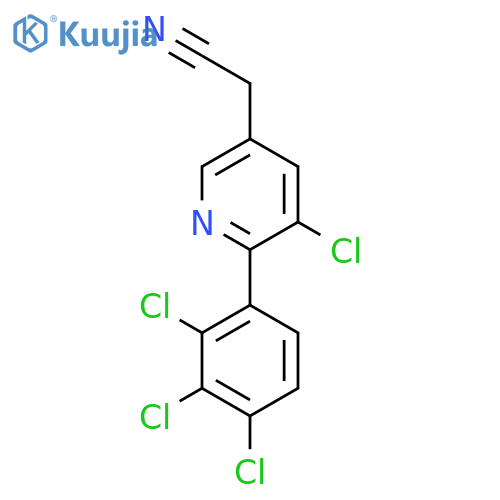Cas no 1361592-88-2 (3-Chloro-2-(2,3,4-trichlorophenyl)pyridine-5-acetonitrile)
3-クロロ-2-(2,3,4-トリクロロフェニル)ピリジン-5-アセトニトリルは、複数の塩素置換基を有する高反応性のピリジン誘導体です。その分子構造は、2,3,4位にトリクロロフェニル基、5位にアセトニトリル基が結合しており、高い電子求引性と立体障害を特徴とします。この化合物は農薬中間体や医薬品原料としての応用可能性があり、特にハロゲン化芳香環とニトリル基の反応性を活かした選択的合成が可能です。多塩素化構造により優れた化学的安定性を示し、さらにピリジン骨格の特性からさまざまな官能基変換が期待できます。

1361592-88-2 structure
商品名:3-Chloro-2-(2,3,4-trichlorophenyl)pyridine-5-acetonitrile
CAS番号:1361592-88-2
MF:C13H6Cl4N2
メガワット:332.012138843536
CID:4966007
3-Chloro-2-(2,3,4-trichlorophenyl)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-(2,3,4-trichlorophenyl)pyridine-5-acetonitrile
-
- インチ: 1S/C13H6Cl4N2/c14-9-2-1-8(11(16)12(9)17)13-10(15)5-7(3-4-18)6-19-13/h1-2,5-6H,3H2
- InChIKey: RPKQDUYIVRPOFE-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(CC#N)=CN=C1C1C=CC(=C(C=1Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 331.925559 g/mol
- どういたいしつりょう: 329.928509 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 36.7
- ぶんしりょう: 332.0
3-Chloro-2-(2,3,4-trichlorophenyl)pyridine-5-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013032169-500mg |
3-Chloro-2-(2,3,4-trichlorophenyl)pyridine-5-acetonitrile |
1361592-88-2 | 97% | 500mg |
855.75 USD | 2021-06-22 | |
| Alichem | A013032169-250mg |
3-Chloro-2-(2,3,4-trichlorophenyl)pyridine-5-acetonitrile |
1361592-88-2 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
| Alichem | A013032169-1g |
3-Chloro-2-(2,3,4-trichlorophenyl)pyridine-5-acetonitrile |
1361592-88-2 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
3-Chloro-2-(2,3,4-trichlorophenyl)pyridine-5-acetonitrile 関連文献
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
1361592-88-2 (3-Chloro-2-(2,3,4-trichlorophenyl)pyridine-5-acetonitrile) 関連製品
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
